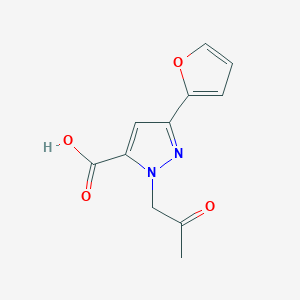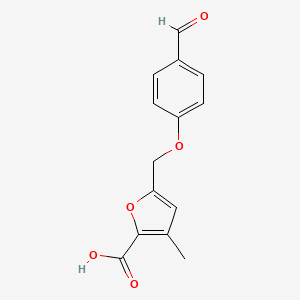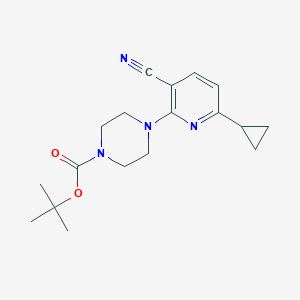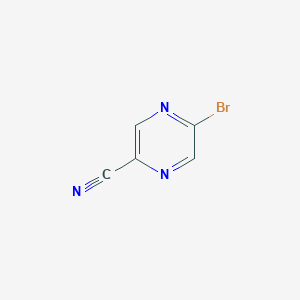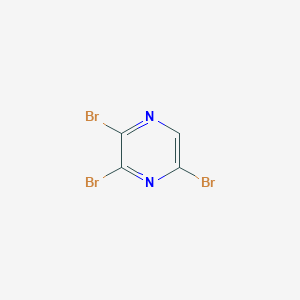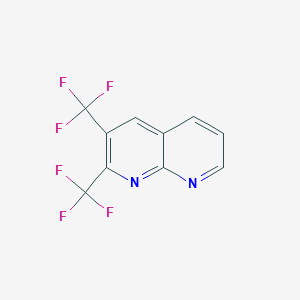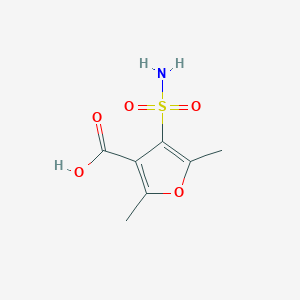
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
説明
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H9NO5S . It has a molecular weight of 219.22 g/mol . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) . The SMILES representation is CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O . Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 442.7±55.0 °C . The compound has a predicted density of 1.498±0.06 g/cm3 . The pKa value is predicted to be 3.93±0.46 .科学的研究の応用
Catalytic Applications in Synthesis
Research by Khodaei, Alizadeh, and Haghipour (2018) demonstrates the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, which are closely related to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, as a catalyst. This catalyst has shown high activity, recoverability, and reusability in the synthesis of furan-2(5H)-one derivatives, highlighting its potential in clean production processes (Khodaei, Alizadeh, & Haghipour, 2018).
Development of Water-Soluble Dyes for Cancer Detection
Pham, Medarova, and Moore (2005) developed a novel water-soluble dye for cancer detection using optical imaging. This dye, closely related to this compound, has shown potential in developing molecular-based beacons for cancer detection, indicating broad applications in medical diagnostics (Pham, Medarova, & Moore, 2005).
Synthesis of Bioactive Compounds
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored the use of carbamoylsulfamic acid, which has structural similarities to this compound, in the synthesis of bioactive compounds. Their research demonstrates the potential of these compounds in industrial applications, especially in the synthesis of pharmaceuticals (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Investigation of Molecular Structures
Kovalskyi, Kinzhybalo, Karpiak, and Marshalok (2011) conducted X-ray diffraction and quantum-chemical analysis of compounds structurally similar to this compound. This research contributes to our understanding of the molecular structures and potential applications of these compounds in various fields, including materials science and chemistry (Kovalskyi et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRJNLSEWKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) help identify bacteria producing subclass B1 metallo-β-lactamases?
A: SFC acts as a specific inhibitor of subclass B1 MβLs, which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics []. The research describes the development of agar-based disk diffusion tests using SFC. In these tests, SFC's inhibitory action on B1 MβLs allows for the differentiation of bacteria producing these enzymes from those producing other types of carbapenemases. Essentially, the presence of SFC enhances the activity of certain antibiotics against bacteria specifically producing B1 MβLs, enabling their identification in laboratory settings [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)


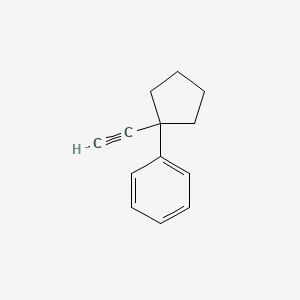
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
